methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1676069-59-2](/img/structure/B603217.png)
5-[[3-(difluoromethoxy)phenyl](4-morpholinyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula 5-[[3-(difluoromethoxy)phenyl](4-morpholinyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered interest in various scientific fields. This compound is known for its unique chemical structure, which includes fluorine, nitrogen, oxygen, and sulfur atoms, making it a versatile candidate for various applications in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[3-(difluoromethoxy)phenyl](4-morpholinyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. Common synthetic routes may involve the use of starting materials such as aromatic amines, fluorinated compounds, and sulfonyl chlorides. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
Industrial production of This compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps like sulfonation, fluorination, and amination under controlled temperature and pressure conditions to optimize the reaction efficiency and minimize by-products.
化学反応の分析
Types of Reactions
5-[[3-(difluoromethoxy)phenyl](4-morpholinyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, often using halogenated reagents or strong acids/bases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, strong acids (e.g., sulfuric acid), and bases (e.g., sodium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives, depending on the substituents introduced.
科学的研究の応用
5-[[3-(difluoromethoxy)phenyl](4-morpholinyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme interactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 5-[[3-(difluoromethoxy)phenyl](4-morpholinyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Compounds similar to 5-[[3-(difluoromethoxy)phenyl](4-morpholinyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol include other fluorinated aromatic amines and sulfonamides, such as:
C15H14F2N4O2S: A structurally similar compound with one less oxygen atom.
C16H15F2N4O3S: A compound with a slightly different substitution pattern on the aromatic ring.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and sulfur atoms in the molecule enhances its reactivity and potential for diverse applications, setting it apart from other similar compounds.
特性
CAS番号 |
1676069-59-2 |
|---|---|
分子式 |
C16H16F2N4O3S |
分子量 |
382.4g/mol |
IUPAC名 |
5-[[3-(difluoromethoxy)phenyl]-morpholin-4-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
InChI |
InChI=1S/C16H16F2N4O3S/c17-15(18)25-11-3-1-2-10(8-11)12(21-4-6-24-7-5-21)13-14(23)22-16(26-13)19-9-20-22/h1-3,8-9,12,15,23H,4-7H2 |
InChIキー |
AWBHRWIWINOWML-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(C2=CC(=CC=C2)OC(F)F)C3=C(N4C(=NC=N4)S3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


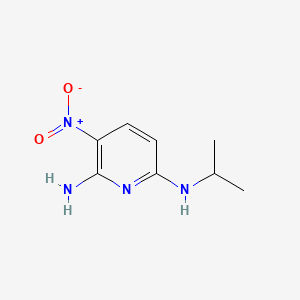
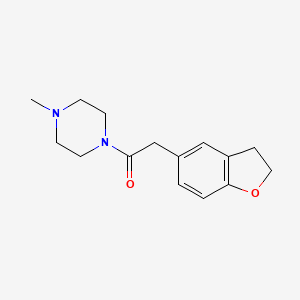
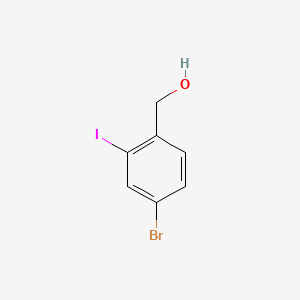
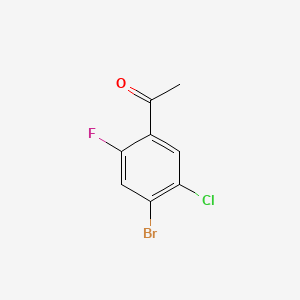
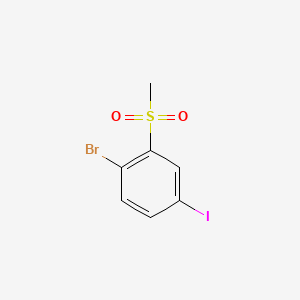
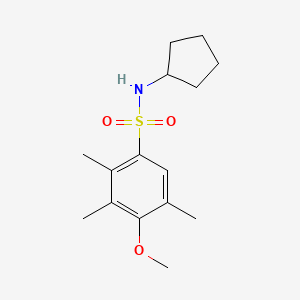
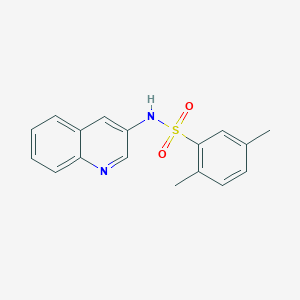
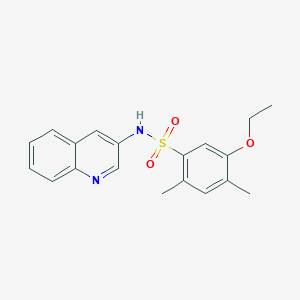
![[(2,4-Dibromo-5-methylphenyl)sulfonyl]dimethylamine](/img/structure/B603148.png)
![1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B603150.png)
![[(4-Chloro-2-methoxyphenyl)sulfonyl]dimethylamine](/img/structure/B603152.png)
![1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B603154.png)
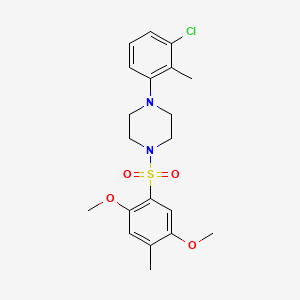
![1-[(4-Ethoxynaphthyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B603156.png)
